molecular formula C18H23N3O2 B2450222 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide CAS No. 2034356-21-1

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide

Cat. No. B2450222
M. Wt: 313.401
InChI Key: QDTUBAMSSGWPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide” appears to be a chemical compound1. However, the specific details about this compound are not readily available in the sources I searched.



Scientific Research Applications

Pharmacokinetic Properties

N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) has been identified as a novel orally active non-peptide antagonist for endothelin (ET) receptors. A method involving liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed for sensitive and simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This method facilitated the pharmacokinetic study of TA-0201, showing its presence in plasma and various tissues post-administration, thus providing insight into the compound's distribution and potential therapeutic applications (Ohashi, Nakamura, & Yoshikawa, 1999).

Antifungal Applications

Research into pyrimidine derivatives has shown promising antifungal effects. Specifically, compounds like 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine have been synthesized and tested against fungi such as Aspergillus terreus and Aspergillus niger. These studies conclude that synthesized dimethylpyrimidin-derivatives can act as effective antifungal agents, opening avenues for their development into novel treatments for fungal infections (Jafar et al., 2017).

Chemical Reactivity and Derivative Synthesis

Investigations into the chemical reactivity of positions N-3, C-5, and C6-methyl group in Biginelli-type compounds led to the synthesis of new dihydropyrimidine derivatives. These studies not only expand the understanding of pyrimidine chemistry but also contribute to the development of new compounds with potential pharmacological applications (Namazi, Mirzaei, & Azamat, 2001).

Structural and Spectroscopic Analysis

N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) underwent comprehensive theoretical and experimental structural studies, involving elemental analysis, FT IR, 1H NMR, UV–Vis., and MS. This research provided detailed insights into the molecule's stability, electronic structure, and potential biological activity, underscoring the importance of structural and spectroscopic analysis in the development of new compounds (Mansour & Ghani, 2013).

Novel Compounds Synthesis

Research on the synthesis of novel azetidinones for carbapenems and fragmentation in the allylamine precursor analogue showcases the innovative approaches in synthesizing complex molecules. These studies contribute to the broader field of antibiotic development and offer insights into new synthetic pathways that could lead to more effective treatments for bacterial infections (Selezneva et al., 2018).

properties

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-4-23-18-19-13(2)17(14(3)20-18)21-16(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTUBAMSSGWPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)CCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide

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